molecular formula C18H30O B181104 2,4,6-Tri-tert-butylphenol CAS No. 732-26-3

2,4,6-Tri-tert-butylphenol

Cat. No. B181104
M. Wt: 262.4 g/mol
InChI Key: PFEFOYRSMXVNEL-UHFFFAOYSA-N
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Patent
US05292970

Procedure details

By the method used in Examples 1-33, 171 g (0.83 mol) 2,4-di-tert-butylphenol (2,4-DTBP) was dissolved in 350 ml hexane, and the amount (if any) of various polyhalophenols indicated in Table VI was added to the mixture, followed by addition of 5.8 mmol triethylaluminum to said mixture, at room temperature. The 2,4-DTBP was then reacted with 1.2-1.6 mol isobutene at 1.7 bar and 30° C., to form 2,4,6-tri-tert-butylphenol (2,4,6-TTBP).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
5.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 (± 0.2) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].C([Al](CC)CC)C.[CH2:23]=[C:24]([CH3:26])[CH3:25]>CCCCCC>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([C:24]([CH3:26])([CH3:25])[CH3:23])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
5.8 mmol
Type
reactant
Smiles
C(C)[Al](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
1.4 (± 0.2) mol
Type
reactant
Smiles
C=C(C)C
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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